molecular formula C17H15NO3 B3375074 (2S)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid CAS No. 105776-76-9

(2S)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid

Cat. No. B3375074
CAS RN: 105776-76-9
M. Wt: 281.3 g/mol
InChI Key: FZEBPJBRDFXKIH-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid” is a chemical compound . It is also known by its CAS No. 105776-76-9.

Scientific Research Applications

Therapeutic Potential of Phenylpropanoids

Phenylpropanoids, including caffeic acid and its derivatives, have demonstrated a wide spectrum of biological activities and potential therapeutic applications. Caffeic acid, sharing a similar phenylpropanoid backbone with the queried compound, has been widely used as a template for the development of new chemical entities with potential therapeutic interest in diseases associated with oxidative stress. The synthesis of esters, amides, and hybrids with currently marketed drugs is a trending strategy, indicating that the phenylpropanoid framework is a valid structure for drug discovery programs (Silva, Oliveira, & Borges, 2014).

Antioxidant Activities of Hydroxycinnamates

Hydroxycinnamates, closely related to the chemical class of the queried compound, are widely distributed plant phenylpropanoids that exhibit significant in vitro and in vivo antioxidant activities. Their antioxidant activity is manifested through scavenging various radicals and acting as chain-breaking antioxidants. Ferulic acid and its derivatives, as well as caffeic acid and its derivatives like caffeic acid phenethyl ester, have shown potent antioxidant activity, suggesting the potential of structurally related compounds for antioxidant applications (Shahidi & Chandrasekara, 2010).

Pharmacological Review of Chlorogenic Acid

Chlorogenic Acid (CGA), a phenolic acid similar in functionality to the queried compound, exhibits a range of biological and pharmacological effects including antioxidant, anti-inflammatory, and neuroprotective activities. CGA's ability to modulate lipid and glucose metabolism highlights the pharmacological relevance of phenolic acids in managing diseases related to metabolic dysfunctions. This review underscores the potential use of CGA as a natural safeguard and its applicability in various therapeutic areas (Naveed et al., 2018).

Protective Effects of Caffeic Acid

Caffeic acid and its derivatives demonstrate profound protective effects in the brain, including against Alzheimer's disease (AD). The mini-review provides insights into the therapeutic potential of CA, highlighting its global antioxidant effects and specific mechanisms targeting β-amyloid formation and aggregation. The discussion suggests that incorporating a CA structural moiety could enhance the therapeutic potential of existing anti-AD drugs (Habtemariam, 2017).

properties

IUPAC Name

(2S)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-16-14-9-5-4-8-13(14)11-18(16)15(17(20)21)10-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,20,21)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEBPJBRDFXKIH-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2C(=O)N1[C@@H](CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid

CAS RN

105776-76-9
Record name (2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)-3-phenylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid
Reactant of Route 3
(2S)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid
Reactant of Route 4
Reactant of Route 4
(2S)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid
Reactant of Route 5
Reactant of Route 5
(2S)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid
Reactant of Route 6
Reactant of Route 6
(2S)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.